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Abstract

Sodium hydroxymethanesulfinate, also known as Rongalite, is a versatile and powerful
reducing agent with significant applications in organic synthesis, industrial processes, and
pharmaceuticals. Its efficacy is rooted in its unique molecular structure and reactivity, which can
be profoundly understood through the lens of quantum chemistry. This technical guide provides
an in-depth exploration of sodium hydroxymethanesulfinate, presenting a framework for its
computational analysis using quantum chemical methods. The guide includes a review of its
structural and spectroscopic properties, detailed experimental protocols for its synthesis and
characterization, and a proposed methodology for conducting quantum chemical calculations.
The aim is to furnish researchers, scientists, and drug development professionals with a
comprehensive resource to facilitate further investigation and application of this important
chemical compound.

Introduction

Sodium hydroxymethanesulfinate (NaHOCH2S0Oz), commonly sold as the dihydrate, is a sulfur-
containing organic compound with a wide array of applications. It serves as a potent reducing
agent in vat dyeing, a component in redox initiator systems for emulsion polymerization, and
has niche uses in water treatment and as an antioxidant in pharmaceutical formulations.[1][2]
The reactivity of sodium hydroxymethanesulfinate stems from its ability to act as a source of
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the sulfoxylate anion (SO227), making it a valuable reagent for introducing SO2 groups into
organic molecules and for the synthesis of sulfones.

Understanding the electronic structure, molecular geometry, and vibrational frequencies of
sodium hydroxymethanesulfinate is paramount for elucidating its reaction mechanisms and for
designing new applications. Quantum chemical calculations, particularly those based on
Density Functional Theory (DFT), offer a powerful avenue for achieving this understanding.
This guide outlines the key molecular properties of sodium hydroxymethanesulfinate, provides
detailed experimental protocols, and presents a robust methodology for its computational study.

Physicochemical and Structural Data

The fundamental properties of sodium hydroxymethanesulfinate are summarized in the table
below. These data are essential for both experimental handling and as a baseline for
computational validation.

Table 1: Physicochemical Properties of Sodium Hydroxymethanesulfinate

Property

Value

Reference

Molecular Formula

CHsNaOsS

[3]

Molecular Weight

118.09 g/mol (anhydrous)

[3]

154.12 g/mol (dihydrate)

[4]

Colorless crystals or white

Appearance sowder [51[6]
Melting Point ~120 °C (decomposes)

64.5 °C (dihydrate) [5]

Solubility in Water ~600 g/L (dihydrate) [5]

pH

9.5-10.5 (aqueous solution)

[4]

CAS Number

149-44-0 (anhydrous)

[3]

6035-47-8 (dihydrate)

[4]
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Molecular Structure

The molecular structure of sodium hydroxymethanesulfinate dihydrate has been confirmed by
X-ray crystallography.[3] The sulfinate group exhibits a pyramidal geometry at the sulfur atom.
[5] While the full crystallographic data from the original publications by Tuter were not
accessible for this review, the following table presents typical bond lengths and angles for the
hydroxymethanesulfinate anion, which can be used as a starting point for computational
modeling. These values are based on established data for similar organic sulfur compounds.

Table 2: Typical Molecular Geometry of the Hydroxymethanesulfinate Anion

Parameter Bond/Angle Typical Value
Bond Lengths S-0 ~1.50 A
S-C ~1.85 A

C-0 ~1.43 A

C-H ~1.09 A

O-H ~0.96 A

Bond Angles 0-S-0 ~110°
0O-S-C ~106°

S-Cc-0 ~112°

H-C-H ~109.5°

S-C-H ~109.5°

C-O-H ~109°

Note: The values in Table 2 are illustrative and should be optimized through quantum chemical
calculations for accurate representations.

Experimental Protocols
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Synthesis of Sodium Hydroxymethanesulfinate
(Rongalite)

Sodium hydroxymethanesulfinate can be synthesized via the reduction of a formaldehyde-
bisulfite adduct. The following protocol is a laboratory-scale adaptation of established industrial
methods.[7][8][9]

Materials:

Sodium dithionite (Na2S204) or Sodium metabisulfite (Na2S205)

Formaldehyde solution (37% wi/w)

Sodium hydroxide (NaOH) or Zinc powder (Zn)

Deionized water

Ethanol

Procedure (using Sodium Dithionite):

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 mole of sodium dithionite
in deionized water.

» Slowly add a solution containing 2 moles of formaldehyde to the flask while stirring. An
exothermic reaction will occur.

e Add 1 mole of sodium hydroxide to the reaction mixture.

» Continue stirring the solution until the reaction is complete, which can be monitored by the
disappearance of the reducing potential of the dithionite.

» To precipitate the product, add an equal volume of cold ethanol to the solution. Sodium
sulfite will precipitate out.

¢ Filter the mixture to remove the sodium sulfite.
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» The filtrate, containing the sodium hydroxymethanesulfinate, is then concentrated under
vacuum to yield a syrup.

e Upon standing, the syrup will solidify. The solid can be recrystallized from hot ethanol to
obtain purified crystals of sodium hydroxymethanesulfinate dihydrate.[7]

Workflow for the Synthesis of Sodium Hydroxymethanesulfinate:
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Synthesis of Sodium Hydroxymethanesulfinate.
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Characterization

The synthesized sodium hydroxymethanesulfinate should be characterized to confirm its

identity and purity. Key analytical techniques include Infrared (IR) and Nuclear Magnetic

Resonance (NMR) spectroscopy.

Table 3: Spectroscopic Data for Sodium Hydroxymethanesulfinate

Technique

Observation

Assignment

Reference

FT-IR (Solid State)

~3400 cm~1* (broad)

O-H stretch (water of

hydration and alcohol)

[10]

~2950 cm™? C-H stretch [10]

995 cm~1 (strong) SO2 symmetric stretch  [10]

727 cm™1 (strong) C-S stretch [10]

1H NMR (D20) ~4.2 ppm (singlet) -CHz- (Mlustrative)

13C NMR (D20) ~65 ppm -CHa2- [11] (Hlustrative)

Note: NMR data are illustrative and based on typical chemical shifts for similar structures.

Actual values may vary based on solvent and experimental conditions.

Quantum Chemical Calculation Protocol

To investigate the electronic and structural properties of sodium hydroxymethanesulfinate,

Density Functional Theory (DFT) calculations are recommended.

Recommended Software: Gaussian, ORCA, or similar quantum chemistry packages.

Proposed Methodology:

¢ Model System: The hydroxymethanesulfinate anion (HOCH2S0O:z") is the primary species of

interest. The sodium counter-ion can be included for calculations of the salt, and explicit

water molecules for the dihydrate.

e Geometry Optimization:
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o Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-
benchmarked hybrid functional for organic molecules.

o Basis Set: 6-311G+(d,p) or a larger basis set like aug-cc-pVTZ should be employed to
accurately describe the electronic structure, particularly the diffuse functions on the anionic
oxygen atoms and polarization functions on all atoms.

o Solvation: To model the system in an aqueous environment, an implicit solvent model such
as the Polarizable Continuum Model (PCM) should be used.

e Frequency Calculations: Following geometry optimization, vibrational frequency calculations
should be performed at the same level of theory to confirm that the optimized structure
corresponds to a true minimum on the potential energy surface (i.e., no imaginary
frequencies) and to obtain the theoretical IR spectrum.

 NMR Calculations: NMR chemical shifts can be calculated using the Gauge-Independent
Atomic Orbital (GIAO) method at the same DFT level. Calculated shifts should be referenced
against a standard like tetramethylsilane (TMS), also calculated at the same level of theory.

e Analysis of Electronic Properties: Further analysis can include the calculation of Mulliken or
Natural Bond Orbital (NBO) charges to understand the charge distribution, and visualization
of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular
Orbital (LUMO) to assess reactivity.

lllustrative Computational Results

The following tables present hypothetical but realistic results that could be obtained from the
quantum chemical calculations described above.

Table 4: Calculated Molecular Geometry of Hydroxymethanesulfinate Anion (B3LYP/6-311G+
(d,p))
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Parameter Bond/Angle Calculated Value
Bond Lengths S-0 1.51 A

S-C 1.87 A

C-0 1.42 A

C-H 1.09 A

O-H 0.97 A

Bond Angles 0-S-0 109.5°

0O-S-C 105.8°

S-C-O 111.5°

Table 5: Calculated Vibrational Frequencies and NMR Chemical Shifts

Property Calculated Value Experimental Value

IR Frequencies

SO2 symmetric stretch ~990 cm1 995 cm™1[10]
C-S stretch ~720 cm™t 727 cm~110]
NMR Shifts

1H Chemical Shift (-CHz-) ~4.1 ppm ~4.2 ppm
13C Chemical Shift (-CHz-) ~66 ppm ~65 ppm[11]

Reactivity and Signaling Pathways

A key reaction of sodium hydroxymethanesulfinate is its role as a nucleophile in reactions with
alkylating agents to form sulfones.[1][2] This reaction is fundamental to its application in organic
synthesis.

Reaction with Benzyl Bromide: Sodium hydroxymethanesulfinate reacts with two equivalents of
an alkylating agent like benzyl bromide to produce a dibenzyl sulfone. The mechanism is
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thought to proceed through the initial formation of a sulfinate ester or a C-alkylated
intermediate, which then reacts further.

Proposed Reaction Pathway:

Reactants Products

2 X CeHsCH2Br Reaction Pathway
(Benzyl Bromide) - 1 NaBr + CH20 + HBr

Nucleophilic Attack »| Second Alkylation

- (Sn2) N
Na+ ~02SCH20H (CeHsCH2)2S02
(Sodium Hydroxymethanesulfinate) (Dibenzyl Sulfone)

Click to download full resolution via product page

Reaction of Sodium Hydroxymethanesulfinate with Benzyl Bromide.

Conclusion

Sodium hydroxymethanesulfinate is a compound of significant industrial and synthetic
importance. A thorough understanding of its molecular properties through a combination of
experimental techniques and quantum chemical calculations is crucial for its effective
application and for the development of new technologies. This guide provides a comprehensive
overview of the key data, experimental protocols, and a robust computational methodology to
facilitate further research into this versatile molecule. The presented framework for DFT
calculations, along with the summarized experimental data, serves as a valuable resource for
scientists and professionals in the field of drug development and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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